1-Phenethylcyclohexanol

Description

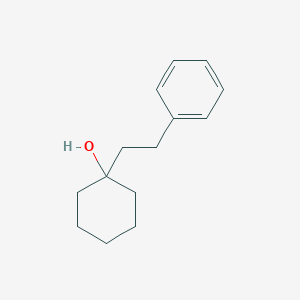

1-Phenethylcyclohexanol is a cyclohexanol derivative featuring a phenethyl group (-CH2CH2C6H5) attached to the cyclohexane ring. This compound is a key structural component of bromadol (BDPC), a highly potent synthetic opioid agonist. In bromadol, the trans-isomer of this compound is substituted with a p-bromophenyl and dimethylamino group at the 4-position of the cyclohexanol ring . Pharmacological studies indicate that bromadol exhibits exceptional mu-opioid receptor (MOR) affinity, with initial reports suggesting an analgesic potency 10,000 times greater than morphine. However, revised studies using intraperitoneal administration in mice estimate its potency at approximately 500 times morphine and 2.9 times fentanyl . The stereochemistry of the substituents significantly influences activity, as the trans-isomer demonstrates markedly higher potency than the cis-isomer .

Properties

CAS No. |

124620-30-0 |

|---|---|

Molecular Formula |

C14H20O |

Molecular Weight |

204.31 g/mol |

IUPAC Name |

1-(2-phenylethyl)cyclohexan-1-ol |

InChI |

InChI=1S/C14H20O/c15-14(10-5-2-6-11-14)12-9-13-7-3-1-4-8-13/h1,3-4,7-8,15H,2,5-6,9-12H2 |

InChI Key |

AVZUHEPSGPBJFL-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)(CCC2=CC=CC=C2)O |

Canonical SMILES |

C1CCC(CC1)(CCC2=CC=CC=C2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

1-Phenylcyclohexanol (CAS 1589-60-2)

- Structure: Features a phenyl group directly attached to the cyclohexanol ring, lacking the phenethyl chain and additional substituents seen in bromadol.

- Physicochemical Properties : Molecular weight = 176.259 g/mol; soluble in organic solvents but only moderately in water .

- Activity: Primarily used as an intermediate in organic synthesis and fragrance industries. Unlike bromadol, it lacks significant opioid receptor binding due to the absence of amino and halogen substituents .

U-47700 (Trans-3,4-Dichloro-N-methyl-N-[2-(dimethylamino)cyclohexyl]benzamide)

- Structure : An N-substituted benzamide with a cyclohexylamine backbone and halogenated aromatic ring.

- Activity : A selective MOR agonist with analgesic potency 7.5 times that of morphine. The 3,4-dichloro substitution on the aromatic ring enhances metabolic stability and receptor binding .

- Key Difference: Unlike bromadol, U-47700 contains a benzamide group instead of a cyclohexanol core, which alters its pharmacokinetic profile .

4-Aminocyclohexanol Derivatives

- Example : Bromadol (BDPC) and its analogs.

- Structure-Activity Relationship (SAR): Halogenation: The p-bromophenyl group in bromadol enhances MOR affinity and protects against enzymatic degradation . Amino Groups: The 4-dimethylamino group contributes to electrostatic interactions with the MOR binding pocket. Stereochemistry: The trans configuration of substituents optimizes spatial alignment with the receptor .

Ethynyl and Selanylethynyl Cyclohexanol Derivatives

- Examples: 1-Ethynylcyclohexanol (CAS 144052-73-3) and 1-(phenylselanylethynyl)cyclohexanol (CAS 357428-55-8).

- Structure : Ethynyl (-C≡CH) or selanylethynyl (-C≡C-SePh) groups replace the phenethyl chain.

- Applications : Used in click chemistry and catalytic reactions. These derivatives lack opioid activity but demonstrate utility in synthetic organic chemistry .

Physicochemical and Pharmacological Data Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.